molecular formula C32H49BrN2O4 B1146330 1,2-Dehydro-3-oxo Rocuronium Bromide CAS No. 1190105-67-9

1,2-Dehydro-3-oxo Rocuronium Bromide

Cat. No.: B1146330
CAS No.: 1190105-67-9
M. Wt: 605.6 g/mol
InChI Key: FDZFJGLEXRXQBW-UHFFFAOYSA-M
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Description

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dehydro-3-oxo Rocuronium Bromide involves complex organic synthesis. The synthetic route typically includes the formation of the pyrrolidinium bromide structure through a series of reactions involving various reagents and catalysts. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

1,2-Dehydro-3-oxo Rocuronium Bromide has several scientific research applications, including:

    Chemistry: Used as a reference standard in HPLC to identify and quantify impurities in pharmaceutical formulations.

    Biology: Studied for its role as a metabolite in the degradation pathway of rocuronium bromide.

    Medicine: Investigated for its potential effects on neuromuscular function and its interactions with other drugs.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Comparison with Similar Compounds

    Rocuronium Bromide: The parent compound, used as a neuromuscular-blocking agent in anesthesia.

    Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.

    Pancuronium Bromide: A longer-acting non-depolarizing neuromuscular blocker.

Uniqueness: 1,2-Dehydro-3-oxo Rocuronium Bromide is unique in its specific role as a metabolite of rocuronium bromide and its use as an HPLC standard. Its high purity and specific applications in research and development distinguish it from other similar compounds .

Biological Activity

1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium EP Impurity H Bromide, is a chemical compound that serves as an impurity of Rocuronium Bromide, a widely used neuromuscular blocker in clinical anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1190105-67-9
  • Molecular Formula : C18H22BrN2O2
  • Molecular Weight : 372.29 g/mol

This compound functions primarily as a competitive neuromuscular blocker . It binds to the nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which is crucial for muscle contraction. This results in muscle relaxation and paralysis, making it valuable during surgical procedures requiring anesthesia.

Key Points:

  • Target : Nicotinic acetylcholine receptors at the motor end plate.
  • Mode of Action : Antagonism of acetylcholine binding.
  • Result : Induction of skeletal muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, Rocuronium Bromide:

  • Administration Route : Intravenous.
  • Onset of Action : Rapid.
  • Duration of Action : Intermediate.

Biochemical Analysis

This compound is utilized in various scientific research applications:

  • As a reference standard in High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities in pharmaceutical formulations.
  • Studied for its role as a metabolite in the degradation pathway of Rocuronium Bromide.

Table 1: Comparison with Similar Compounds

CompoundMechanism of ActionDuration of Action
1,2-Dehydro-3-oxo RocuroniumCompetitive neuromuscular blockerIntermediate
Rocuronium BromideCompetitive neuromuscular blockerRapid
Vecuronium BromideCompetitive neuromuscular blockerLonger than Rocuronium
Pancuronium BromideCompetitive neuromuscular blockerLonger than Vecuronium

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in clinical settings:

  • Neuromuscular Blockade Studies : Research has indicated that this compound can effectively induce neuromuscular blockade similar to Rocuronium Bromide but may exhibit variations in potency and duration depending on specific patient factors.
  • Pharmacodynamics Research : Investigations into the pharmacodynamics have shown that while it shares many properties with its parent compound, there may be differences in how it interacts with certain patient populations or under varying physiological conditions.
  • Quality Control Applications : In pharmaceutical manufacturing, this compound is crucial for quality control processes to ensure the purity and efficacy of neuromuscular blocking agents.

Properties

CAS No.

1190105-67-9

Molecular Formula

C32H49BrN2O4

Molecular Weight

605.6 g/mol

IUPAC Name

[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide

InChI

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1

InChI Key

FDZFJGLEXRXQBW-UHFFFAOYSA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Synonyms

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide

Origin of Product

United States

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